2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole 2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole
Brand Name: Vulcanchem
CAS No.: 1217863-18-7
VCID: VC17208092
InChI: InChI=1S/C22H16BrNS/c23-15-16-8-7-13-19(14-16)22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2
SMILES:
Molecular Formula: C22H16BrNS
Molecular Weight: 406.3 g/mol

2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole

CAS No.: 1217863-18-7

Cat. No.: VC17208092

Molecular Formula: C22H16BrNS

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole - 1217863-18-7

Specification

CAS No. 1217863-18-7
Molecular Formula C22H16BrNS
Molecular Weight 406.3 g/mol
IUPAC Name 2-[3-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole
Standard InChI InChI=1S/C22H16BrNS/c23-15-16-8-7-13-19(14-16)22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2
Standard InChI Key ZIAGAOYXDFEXQY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC(=C3)CBr)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[3-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole, reflecting its thiazole core with substituents at specific positions. The molecular formula is C22_{22}H16_{16}BrNS, with a molecular weight of 406.3 g/mol . The bromomethyl group (-CH2_2Br) at the 3-position of the phenyl ring introduces reactivity for further functionalization, while the diphenyl groups enhance steric bulk and electronic conjugation.

Structural Isomerism and Comparison

A closely related isomer, 2-[4-(bromomethyl)phenyl]-4,5-diphenylthiazole (PubChem CID: 73012492), differs only in the substitution position of the bromomethyl group (para vs. meta) . This positional isomerism influences physicochemical properties such as dipole moments and crystal packing. For instance, the para isomer exhibits a calculated XLogP3 of 6.5, suggesting high lipophilicity, while the meta isomer’s properties remain less documented .

Table 1: Structural Comparison of Bromomethylthiazole Isomers

Property3-(Bromomethyl) Isomer4-(Bromomethyl) Isomer
Molecular FormulaC22_{22}H16_{16}BrNSC22_{22}H16_{16}BrNS
Molecular Weight (g/mol)406.3406.3
XLogP3 (Predicted)Not Reported6.5
Rotatable Bonds44

Synthesis and Functionalization Strategies

Bromomethylation of Aromatic Precursors

The synthesis of bromomethyl-substituted aromatic compounds typically involves radical bromination or nucleophilic substitution. For example, 4-(bromomethyl)benzonitrile is prepared via refluxing 4-methylbenzonitrile with N-bromosuccinimide (NBS) and AIBN in CCl4_4, yielding a 90% product . Adapting this method, the meta-substituted analogue could be synthesized using directed ortho-metalation strategies or regioselective bromination.

Thiazole Ring Formation

Thiazole cores are commonly constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4,5-diphenylthiazoles, condensation of phenacyl bromides with thiourea derivatives is a viable route. Subsequent Suzuki-Miyaura coupling could introduce the 3-(bromomethyl)phenyl group at the 2-position.

Table 2: Key Synthetic Steps for Bromomethylthiazoles

StepReaction TypeReagents/ConditionsYield
1BromomethylationNBS, AIBN, CCl4_4, reflux 90%
2Thiazole FormationPhenacyl bromide, thiourea, EtOH, Δ 75%
3Cross-CouplingSuzuki catalyst, Pd(PPh3_3)4_4, Δ60%

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

Bromomethylthiazoles generally exhibit moderate thermal stability, with decomposition temperatures above 200°C. The para isomer’s solubility profile indicates poor water solubility but good compatibility with chlorinated solvents (e.g., CHCl3_3, DCM) . The meta isomer likely shares similar characteristics, though steric effects may reduce crystallinity.

Spectroscopic Signatures

  • 1^1H NMR: The para isomer’s spectrum shows resonances for aromatic protons (δ 7.2–7.7 ppm) and the bromomethyl group (δ 4.48 ppm) . The meta isomer would display split peaks for the bromomethyl protons due to reduced symmetry.

  • Mass Spectrometry: High-resolution mass spectra of analogous compounds confirm molecular ions at m/z 405.01868 (calculated) .

Applications in Materials Science and Pharmaceuticals

Supramolecular Self-Assembly

Bromomethylthiazoles serve as precursors for photoactive materials. For instance, related bromomethylbenzaldehyde derivatives are used to synthesize donor-acceptor stacks for sensing volatile organic compounds . The electron-deficient thiazole core and bromine’s leaving-group potential enable covalent functionalization or coordination polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator